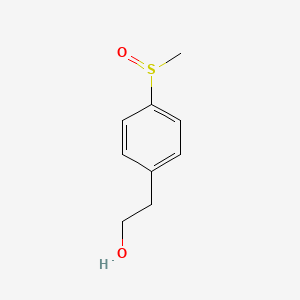

2-(4-Methanesulfinyl-phenyl)-ethanol

Description

Contextualizing 2-(4-Methanesulfinyl-phenyl)-ethanol within the Landscape of Aromatic Alcohol and Organosulfur Chemistry

This compound is classified as an aromatic alcohol. In organic chemistry, aromatic alcohols are compounds where a hydroxyl (-OH) group is attached to a carbon atom, which is, in turn, bonded to an aromatic ring. wikipedia.org This is distinct from phenols, where the hydroxyl group is bonded directly to an aromatic carbon. stackexchange.comlibretexts.org The core of the molecule is a 2-phenylethanol (B73330) structure, a common aromatic alcohol found in nature and used extensively in various industries. wikipedia.org

The defining feature of this particular molecule is the presence of a methanesulfinyl group (-S(O)CH₃) on the phenyl ring. This functional group places the compound within the vast and versatile family of organosulfur compounds. frontiersin.orgnih.gov Organosulfur compounds are integral to medicinal chemistry and modern organic synthesis due to their diverse chemical reactivity and biological significance. nih.govnih.gov The sulfinyl group, specifically, is a sulfoxide (B87167), which introduces unique chemical properties, including potential chirality at the sulfur atom.

Below are the key chemical properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₂S |

| Molecular Weight | 184.25 g/mol |

| CAS Number | 1007494-00-9 sigmaaldrich.com |

| IUPAC Name | 2-[4-(methylsulfinyl)phenyl]ethanol chemspider.com |

| Synonyms | Benzeneethanol, 4-(methylsulfinyl)- chemspider.com |

Significance of Sulfinyl-Containing Aromatic Scaffolds in Modern Organic Synthesis and Materials Science

Sulfinyl-containing aromatic scaffolds, such as the one found in this compound, are of considerable importance in contemporary chemical research. The sulfoxide functional group is a versatile linchpin in organic synthesis. It can be readily oxidized to form a sulfone or reduced to a thioether, providing synthetic pathways to a range of other sulfur-containing molecules. acs.orgbohrium.com This chemical flexibility makes sulfoxides valuable intermediates in the construction of complex molecular architectures. acs.org

Furthermore, the sulfoxide group is stereogenic, meaning it can exist as two non-superimposable mirror images (enantiomers) if the two organic substituents attached to the sulfur atom are different. This chirality is a critical feature in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity or physical properties.

In the realm of drug discovery, sulfur-containing functional groups are present in a wide array of pharmaceuticals. nih.govbohrium.com The incorporation of organosulfur moieties can influence a molecule's polarity, lipophilicity, and metabolic stability. Organosulfur compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. frontiersin.orgfrontiersin.orgnih.gov The development of new synthetic methods to create diverse organosulfur compounds remains a key focus for medicinal chemists. nih.govsciencedaily.com

Current Research Frontiers in the Exploration of Unique Chemical Structures and Reactivity

The exploration of unique chemical structures like this compound is driven by the broader frontiers in modern organic chemistry. A significant trend is the development of novel and efficient synthetic methodologies to build molecular complexity. acs.org Researchers are continually devising new ways to form carbon-sulfur bonds and functionalize them, which is central to organosulfur chemistry. nih.govrsc.org

Recent advancements include the use of electro-organic synthesis, which offers a green and sustainable alternative for preparing organosulfur compounds like sulfoxides and sulfones. nih.gov Photoredox catalysis has also emerged as a powerful tool for forging new bonds under mild conditions. researchgate.net The desulfurative functionalization of organosulfur compounds is another active area of research, where the sulfur-containing group is used as a handle and is ultimately removed or transformed to create new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org

These cutting-edge synthetic strategies enable chemists to access novel chemical space and create libraries of unique molecules. The goal is to discover compounds with new functions, whether as pharmaceuticals, agrochemicals, or advanced materials. frontiersin.orgresearchgate.net The synthesis and study of specific, functionalized molecules contribute to the fundamental understanding of chemical reactivity and inform the design of the next generation of functional chemical compounds.

Structure

3D Structure

Properties

Molecular Formula |

C9H12O2S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

2-(4-methylsulfinylphenyl)ethanol |

InChI |

InChI=1S/C9H12O2S/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 |

InChI Key |

LXMXFBFAHOYNFG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)CCO |

Origin of Product |

United States |

Computational and Theoretical Investigations of 2 4 Methanesulfinyl Phenyl Ethanol

Quantum Chemical Calculations for Elucidating Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding the distribution and energy of its electrons.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and electronic properties of organic molecules. nih.govresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used methods, known for providing a good balance between accuracy and computational cost. q-chem.com When paired with appropriate basis sets, such as Pople's 6-31G(d,p) or Dunning's correlation-consistent basis sets like cc-pVQZ, B3LYP can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.govmdpi.com

For 2-(4-Methanesulfinyl-phenyl)-ethanol, DFT calculations would begin with a geometry optimization to find the lowest energy structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The results would provide precise data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this molecule is scarce, theoretical values can be predicted with high confidence based on well-established DFT performance for similar compounds. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP Note: These are representative values expected from a DFT calculation and are not from a published experimental study.

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(ar)-S | ~1.80 |

| S=O | ~1.50 | |

| S-C(methyl) | ~1.78 | |

| C(ar)-C(ethyl) | ~1.51 | |

| C-C (ethyl) | ~1.53 | |

| C-O (ethyl) | ~1.43 | |

| **Bond Angle (°) ** | C(ar)-S-O | ~106.0 |

| C(ar)-S-C(methyl) | ~98.0 | |

| O=S-C(methyl) | ~107.0 | |

| C(ar)-C-C (ethyl) | ~112.0 | |

| C-C-O (ethyl) | ~111.0 |

The flexibility of the ethanol (B145695) side chain and the orientation of the methanesulfinyl group mean that this compound can exist in multiple conformations. Conformational analysis involves mapping the molecule's potential energy surface by systematically rotating its flexible dihedral angles to identify stable conformers (energy minima) and transition states between them. rsc.org

The key rotations would be around the C(ar)-C(ethyl) and C-C(ethyl) bonds. For the ethanol side chain, gauche and anti conformers are possible, similar to other substituted ethanes. researchgate.net Computational studies can precisely determine the energy differences between these conformers. For instance, the relative orientation of the hydroxyl group with respect to the phenyl ring can be analyzed to find the most stable arrangement, which is often influenced by subtle intramolecular interactions. Studies on similar chiral sulfoxides have shown that the inversion barrier between enantiomers can be quite high, indicating conformational stability. rsc.org

Table 2: Hypothetical Relative Energies of Conformers Note: This table illustrates the type of data obtained from a conformational analysis. The energy values are hypothetical.

| Conformer | Dihedral Angle (C(ar)-C-C-O) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti | ~180° | 0.00 | Most Stable |

| Gauche (+) | ~+60° | +0.75 | Less Stable |

| Gauche (-) | ~-60° | +0.75 | Less Stable |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

From the FMO energies, several global reactivity descriptors can be calculated to quantify reactive tendencies. mdpi.com These include:

Ionization Potential (IP) and Electron Affinity (EA)

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures resistance to change in electron distribution.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules.

Table 3: Predicted FMO Energies and Global Reactivity Descriptors Note: Values are hypothetical, based on typical results from DFT calculations for similar aromatic compounds.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | E(HOMO) | -6.5 |

| LUMO Energy | E(LUMO) | -0.8 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.7 |

| Ionization Potential (IP) | -E(HOMO) | 6.5 |

| Electron Affinity (EA) | -E(LUMO) | 0.8 |

| Chemical Potential (μ) | (E(HOMO)+E(LUMO))/2 | -3.65 |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.85 |

| Electrophilicity Index (ω) | μ²/2η | 2.34 |

Theoretical Studies on Reaction Mechanisms Involving Related Functional Groups

While this compound itself may not be extensively studied, theoretical analysis of its functional groups—an aromatic alcohol and a sulfoxide (B87167)—can predict its behavior in chemical reactions.

The hydroxyl group of the ethanol moiety can undergo nucleophilic substitution reactions. For an alcohol to react, the -OH group must first be protonated to form a good leaving group (-OH2+). youtube.com The subsequent substitution can proceed via an SN1 (unimolecular) or SN2 (bimolecular) mechanism. masterorganicchemistry.com

SN2 Mechanism : As a primary alcohol, an SN2 pathway is generally favored. ulethbridge.ca This involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. ulethbridge.ca Computational modeling would focus on locating the single transition state for this concerted process.

SN1 Mechanism : An SN1 pathway involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com While primary carbocations are typically unstable, the proximity of the phenyl ring in this compound could offer some resonance stabilization, making an SN1 pathway plausible under strongly ionizing conditions. nih.gov

Theoretical studies would calculate the activation energies for both the SN1 and SN2 pathways. By comparing the energy barriers of the respective transition states, the preferred reaction mechanism under different conditions (solvent, nucleophile) can be determined. nih.gov

Tautomers are isomers that interconvert through a low-energy barrier, often involving proton migration. nih.gov While this compound does not possess the classic functional groups for common tautomerism (like keto-enol systems), computational studies could explore the possibility of less common prototropic shifts, for instance, involving the sulfoxide oxygen. However, such forms are generally expected to be energetically unfavorable.

Of greater significance are solvent effects . The polarity and hydrogen-bonding capability of a solvent can profoundly influence a molecule's stability, conformation, and reactivity. nih.gov Computational chemistry models these effects using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. nih.gov

For this compound, polar protic solvents (like water or ethanol) would be expected to:

Form strong hydrogen bonds with both the hydroxyl (-OH) and sulfinyl (S=O) groups.

Stabilize any charged intermediates or transition states in a reaction, potentially influencing the SN1/SN2 balance. nih.gov

Conversely, non-polar solvents would result in weaker intermolecular interactions. DFT calculations incorporating solvent models can predict changes in geometric parameters, FMO energies, and reaction barriers, providing a comprehensive picture of the molecule's behavior in different chemical environments. nih.govproquest.com

Prediction of Chemical Reactivity and Selectivity through Computational Modeling

Computational modeling, particularly using Conceptual Density Functional Theory (DFT), serves as a powerful predictive tool for understanding the chemical reactivity and selectivity of molecules like this compound. researchgate.netscirp.org This approach utilizes various global and local descriptors to characterize the molecule's behavior in chemical reactions.

| Parameter | Description | Predicted Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and polarizability. malayajournal.org |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | High values indicate a strong tendency to attract electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger value indicates greater stability. |

Table 1. Predicted Quantum Chemical Descriptors for this compound.

Local reactivity, which identifies specific reactive sites within the molecule, is often visualized using Molecular Electrostatic Potential (MEP) maps. libretexts.orgyoutube.com These maps illustrate the three-dimensional charge distribution. For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or orange) concentrated around the electronegative oxygen atoms of the hydroxyl (-OH) and sulfinyl (>S=O) groups, identifying them as likely sites for electrophilic attack. youtube.comresearchgate.net Conversely, regions of positive potential (colored blue) would be anticipated around the hydroxyl proton and aromatic protons, indicating sites susceptible to nucleophilic attack. youtube.com The sulfinyl group, being strongly polar, and the hydroxyl group both significantly influence the electronic landscape of the aromatic ring, modulating its reactivity.

Molecular Modeling and Spectroscopic Property Simulations

Prediction of Vibrational Frequencies and Spectroscopic Signatures (e.g., IR, NMR)

Computational chemistry enables the accurate prediction of spectroscopic data, which is invaluable for structural elucidation. DFT calculations are a standard method for simulating both infrared (IR) and nuclear magnetic resonance (NMR) spectra. chemrxiv.orgelixirpublishers.com

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations, often performed using methods like B3LYP with a 6-311G* basis set, can predict the positions of key absorption bands in the IR spectrum. nih.govresearchgate.net For this compound, characteristic vibrational modes can be assigned to its specific functional groups. The strong, polar S=O bond of the sulfinyl group gives rise to a characteristic stretching frequency, which in similar sulfoxide compounds like dimethyl sulfoxide (DMSO) is found in the 1040-1060 cm⁻¹ region. wikipedia.org The O-H stretch of the alcohol group is expected to produce a broad band around 3400-3300 cm⁻¹. rsc.org Other predicted frequencies would include aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹. rsc.org

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | ~3360 (broad) |

| Aromatic C-H Stretch | Phenyl Ring | ~3050 |

| Aliphatic C-H Stretch | Ethyl Chain | ~2930 |

| S=O Stretch | Sulfoxide | ~1050 |

| C-O Stretch | Alcohol | ~1090 |

Table 2. Predicted Characteristic IR Frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is routinely achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net This method calculates the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). zenodo.org

For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the different proton environments. The aromatic protons on the phenyl ring would likely appear as two distinct doublets due to the para-substitution pattern, with their exact shifts influenced by the electron-withdrawing nature of the sulfinyl group. The protons of the ethyl chain (-CH₂CH₂OH) would present as two triplets, and the hydroxyl proton would appear as a singlet or triplet depending on the solvent and concentration. rsc.org The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom, including the two aliphatic carbons, the four unique aromatic carbons, and the methyl carbon of the sulfinyl group. chemicalbook.comchemicalbook.com

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ (sulfinyl) | ~2.7 | ~44 |

| -CH₂-Ar | ~2.9 | ~39 |

| -CH₂-OH | ~3.8 | ~63 |

| -OH | ~2.1 | - |

| Aromatic CH (ortho to -SOCH₃) | ~7.6 | ~124 |

| Aromatic CH (meta to -SOCH₃) | ~7.5 | ~130 |

| Aromatic C (ipso to -CH₂CH₂OH) | - | ~145 |

| Aromatic C (ipso to -SOCH₃) | - | ~140 |

Table 3. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Analysis of Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. researchgate.net Computational tools like Hirshfeld surface analysis are highly effective for visualizing and quantifying these interactions that dictate the crystal packing. nih.govresearchgate.netnih.gov This analysis maps the close contacts between neighboring molecules in a crystal.

For this compound, the molecular structure suggests several key interactions would be prominent. The most significant is expected to be a strong hydrogen bond between the hydroxyl group's hydrogen (donor) and the sulfoxide group's oxygen (acceptor). nih.gov The sulfoxide oxygen is a potent hydrogen bond acceptor, and this type of O-H···O=S interaction is a primary driver in the crystal packing of related structures. rsc.orgresearchgate.net

Other significant interactions would include:

π-π stacking between the phenyl rings of adjacent molecules. nih.gov

C-H···π interactions , where C-H bonds from the ethyl or methyl groups interact with the π-system of the aromatic ring. nih.gov

Weak C-H···O hydrogen bonds involving C-H bonds as donors and the sulfoxide or hydroxyl oxygens as acceptors.

H···H contacts , which arise from van der Waals forces and typically account for the largest portion of the total Hirshfeld surface area. nih.govnih.gov

These interactions collectively guide the formation of specific supramolecular synthons, such as hydrogen-bonded chains or dimers, which then assemble into the final three-dimensional crystal lattice. nih.govnih.gov

| Intermolecular Contact Type | Description | Predicted Contribution to Hirshfeld Surface |

|---|---|---|

| H···H | van der Waals forces | ~40 - 45% |

| O···H / H···O | Hydrogen bonds (O-H···O=S, C-H···O) | ~25 - 30% |

| C···H / H···C | C-H···π interactions and general van der Waals | ~15 - 20% |

| S···H / H···S | Contacts involving the sulfur atom | ~5 - 10% |

| C···C | π-π stacking interactions | ~3 - 5% |

Table 4. Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound. nih.govnih.gov

Biochemical Transformations and Degradation Pathways of Aromatic Ethanol Derivatives

Enzymatic Catalysis and Biotransformations Involving Related Aromatic Alcohols and Thioethers

The enzymatic machinery of living organisms plays a pivotal role in the metabolism of aromatic alcohols and thioethers. Key enzyme families, including oxidoreductases and monooxygenases, are central to these transformations.

Oxidoreductase-Mediated Transformations (e.g., Alcohol Dehydrogenase Activity on Analogous Alcohols)

Alcohol dehydrogenases (ADHs) are a group of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org These enzymes are our primary defense against the toxic effects of alcohols. rcsb.org In humans and many other animals, ADHs catalyze the oxidation of primary and secondary alcohols, a process involving the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.org

Studies have shown that ADHs exhibit activity towards a variety of aromatic secondary alcohols. For instance, a thermostable ADH from the hyperthermophilic archaeon Thermococcus kodakarensis KOD1 (TkADH) has been identified to oxidize 1-phenylethanol (B42297) and its derivatives with high enantioselectivity. nih.govnih.gov This enzyme demonstrates broad substrate specificity, also acting on other aromatic ketones and aldehydes. nih.gov Similarly, ADHs from other organisms have been shown to be active toward aromatic ketones. nih.gov The catalytic mechanism of ADH involves a zinc ion at the active site, which holds the alcohol's hydroxyl group, and a NAD cofactor that carries out the reaction. rcsb.org

The biotransformation of aromatic alcohols by ADHs is not limited to detoxification. These enzymes are also valuable tools in organic synthesis for the production of chiral aromatic alcohols due to their high enantioselectivity. nih.govnih.govfrontiersin.org

Role of Monooxygenases (e.g., Cytochrome P450 Isoforms) in Aromatic Hydroxylation and Demethylation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing proteins that are major catalysts of xenobiotic metabolism, including the oxidation of a wide array of compounds. nih.govrsc.orgmdpi.com These enzymes are involved in various reactions such as aromatic hydroxylation and O-demethylation. rsc.org

Aromatic hydroxylation by CYPs can proceed through several mechanisms, including epoxidation followed by ring opening, the "NIH shift" involving a keto intermediate, or a proton-shuttling mechanism mediated by the porphyrin ring. acs.org The specific pathway can be influenced by the substrate's chemical properties and the presence of water in the active site. acs.org

CYP enzymes also catalyze the O-demethylation of aromatic compounds. nih.govacs.org For example, the bacterial enzyme cytochrome P450 aromatic O-demethylase, a heterodimeric protein, is known for its ability to demethylate a range of substrates, including lignin. wikipedia.org In a process known as substrate-assisted hydroxylation, an O-methylated substrate can be demethylated to yield a hydroxylated product and formaldehyde. nih.govnih.gov This O-demethylase activity has been observed in several CYP isoforms, including CYP1A2 and CYP121. nih.gov

The sulfoxidation of thioether compounds is another important metabolic pathway mediated by CYPs. nih.gov Multiple human CYP isoforms, including members of the CYP1A, CYP2B, CYP2C, CYP2D, and CYP3A subfamilies, have been shown to catalyze the sulfoxidation of various thioether pesticides. nih.gov The CYP2C subfamily, in particular, often exhibits high affinity and clearance rates for these substrates. nih.gov

Investigating the Influence of the Sulfinyl Group on Enzymatic Recognition and Processing

The sulfinyl group, a key functional group in "2-(4-Methanesulfinyl-phenyl)-ethanol," significantly influences how enzymes recognize and process a molecule. This chiral functional group is of great importance in biologically active compounds. researchgate.net

Enzymatic systems can be used for the kinetic resolution of racemic sulfoxides through reduction to the corresponding sulfide (B99878). nih.gov This highlights the ability of enzymes to stereoselectively interact with the sulfinyl group. Lipases, for instance, have been successfully employed for the enantioselective hydrolysis of α-sulfinyl esters, providing both the unreacted ester and the corresponding α-sulfinyl carboxylic acid in high enantiomeric purity. nih.gov This demonstrates that the presence and configuration of the sulfinyl group can be a determining factor for enzymatic activity and selectivity.

The stereoelectronic properties of the sulfinyl group play a crucial role in its interaction with the active site of enzymes. researchgate.net The ability of enzymes to distinguish between the enantiomers of a chiral sulfoxide (B87167) underscores the precise three-dimensional arrangement required for substrate binding and catalysis. nih.gov

Conjugation Reactions (e.g., Glucuronidation and Sulfation) of Related Aromatic Alcohols

Glucuronidation and sulfation are major phase II metabolic pathways that increase the water solubility of xenobiotics, facilitating their excretion. nih.govnih.gov These reactions involve the conjugation of the substrate with glucuronic acid or a sulfonate group, respectively.

Aromatic alcohols are common substrates for both glucuronidation and sulfation. nih.govwashington.edu UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the alcohol, forming a glucuronide conjugate. nih.gov The affinity of alcohols for UGTs and the rate of glucuronidation can be influenced by the structure of the alcohol, with longer-chain primary alcohols generally being better substrates than shorter-chain or secondary alcohols. nih.gov

Sulfotransferases (SULTs) are responsible for sulfation, transferring a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the acceptor molecule. nih.gov For phenolic compounds, which include many aromatic alcohols, sulfation is a primary metabolic route, often competing with glucuronidation. nih.govwashington.edu The regioselectivity of both glucuronidation and sulfation is dependent on the specific UGT or SULT isoform involved. nih.govwashington.edu

Non-Enzymatic Degradation Mechanisms under Environmental and Chemical Conditions

In addition to enzymatic transformations, aromatic ethanol (B145695) derivatives can undergo degradation through non-enzymatic processes, particularly under the influence of environmental factors like sunlight.

Photolytic Degradation Pathways under Simulated Environmental Exposures

Photolytic degradation involves the breakdown of chemical compounds by light energy. Aromatic compounds, including those with a phenyl ethanol structure, can be degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals. nih.gov

Hydrolytic Stability and Decomposition Kinetics in Aqueous and Organic Media

The hydrolytic stability of a chemical compound is a critical parameter in assessing its environmental persistence and compatibility with various formulations. For "this compound," its stability in aqueous and organic media is primarily dictated by the reactivity of the sulfoxide and ethanol functional groups.

Hydrolytic Stability of the Sulfoxide Group:

Sulfoxides are generally considered to be hydrolytically stable functional groups under neutral pH conditions. The sulfur-oxygen double bond is strong, and the sulfur atom is not highly electrophilic, making it resistant to nucleophilic attack by water. However, the stability can be influenced by the presence of activating groups or by reaction conditions. In the case of aryl sulfoxides, the phenyl ring can influence the electronic properties of the sulfoxide group, but significant hydrolysis is not expected under typical environmental pH ranges (pH 4-9).

Hydrolytic Stability in Organic Media:

In organic media, the hydrolytic stability of "this compound" is expected to be high, given the general stability of the sulfoxide and alcohol functional groups in the absence of water and aggressive reagents. Decomposition in organic solvents would likely require the presence of reactive species or catalysts that can specifically target the sulfoxide or ethanol moieties. For example, in solvents that can participate in a reaction, such as protic solvents at elevated temperatures, some degradation could occur, but this would be dependent on the specific conditions.

Decomposition Kinetics:

Quantitative data on the decomposition kinetics of "this compound" in either aqueous or organic media is scarce. To accurately determine its half-life and degradation rate constants, experimental studies under controlled conditions (e.g., varying pH, temperature, and solvent) would be necessary. Such studies would likely employ techniques like High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound over time.

Table 1: Postulated Hydrolytic Degradation Products of this compound

| Product Name | Chemical Formula | Potential Formation Pathway |

| 2-(4-Mercaptophenyl)ethanol | C₈H₁₀OS | Reduction of the sulfoxide group |

| 4-Methanesulfinylbenzaldehyde | C₈H₈O₂S | Oxidation of the ethanol group |

| 4-(Methylthio)benzoic acid | C₈H₈O₂S | Further oxidation of the aldehyde and reduction of the sulfoxide |

Note: This table represents hypothetical degradation products as specific experimental data for the hydrolytic degradation of "this compound" is not available.

Oxidative Degradation Mechanisms (e.g., Air Oxidation, Radical-Initiated Processes)

The presence of both a sulfoxide and a primary alcohol functional group makes "this compound" susceptible to oxidative degradation through various mechanisms.

Oxidation of the Sulfoxide Group:

The sulfoxide group can be oxidized to the corresponding sulfone, 2-(4-Methanesulfonyl-phenyl)-ethanol. This oxidation is a common metabolic pathway for many sulfoxide-containing compounds in biological systems, often catalyzed by cytochrome P450 enzymes or flavin-containing monooxygenases. nih.gov In the environment, this oxidation can be initiated by strong oxidizing agents such as hydroxyl radicals (•OH), which are key species in atmospheric and aquatic photo-oxidation processes. The reaction with hydroxyl radicals can lead to the formation of a sulfone, which is generally more stable and water-soluble than the corresponding sulfoxide.

Oxidation of the Ethanol Group:

The primary alcohol group (-CH₂OH) is also a site for oxidative attack. It can be oxidized first to an aldehyde, 2-(4-Methanesulfinyl-phenyl)-acetaldehyde, and then further to a carboxylic acid, 2-(4-Methanesulfinyl-phenyl)-acetic acid. This stepwise oxidation is a common biochemical transformation and can also occur through abiotic processes involving strong oxidants.

Radical-Initiated Processes:

Radical-initiated processes, such as those involving hydroxyl radicals, can lead to a complex mixture of degradation products. Besides oxidation of the sulfur and alcohol moieties, radical attack on the aromatic ring can occur, leading to hydroxylation of the ring or, in more aggressive conditions, ring cleavage. The initial attack of a hydroxyl radical on the phenyl ring can form a hydroxycyclohexadienyl radical, which can then undergo further reactions, including elimination of water to form a phenoxy radical or reaction with oxygen to form peroxy radicals.

Air Oxidation:

Direct oxidation by molecular oxygen (air oxidation) at ambient temperature is generally a slow process for both sulfoxides and alcohols in the absence of catalysts or initiators like UV light. However, over extended periods, or in the presence of trace metal ions that can catalyze oxidation, some degradation may occur.

Thermal Decomposition Characteristics and Products

The thermal stability of "this compound" is an important consideration for its storage and handling. The decomposition of this compound upon heating is expected to involve reactions of both the sulfoxide and the ethanol functional groups.

Thermal Decomposition of the Sulfoxide Group:

Alkyl aryl sulfoxides are known to undergo thermal decomposition, often through a syn-elimination (also known as a sulfoxide pyrolysis or Cope elimination) reaction. This process involves the transfer of a beta-hydrogen atom to the sulfoxide oxygen, leading to the formation of an alkene and a sulfenic acid. For "this compound", this would involve the side chain, but a more likely scenario for aryl methyl sulfoxides is the cleavage of the S-C bonds at higher temperatures.

However, a more prominent thermal decomposition pathway for many sulfoxides is the disproportionation reaction, which can yield the corresponding sulfide and sulfone. The specific products and the temperature at which decomposition occurs depend on the structure of the sulfoxide and the presence of other substances. For example, the thermal decomposition of dimethyl sulfoxide (DMSO) is known to be autocatalytic and can be accelerated by the presence of acids or bases. mdpi.com

Thermal Decomposition of the Ethanol Group:

The ethanol group can undergo dehydration at elevated temperatures, particularly in the presence of an acid or base catalyst, to form a styrene (B11656) derivative, 4-methanesulfinyl-styrene. Further decomposition at higher temperatures could lead to cleavage of the C-C bond in the ethanol side chain.

Potential Thermal Decomposition Products:

Based on the known thermal behavior of related compounds, the following products could be anticipated from the thermal decomposition of "this compound":

Table 2: Potential Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Potential Formation Pathway |

| 4-(Methylthio)phenol | C₇H₈OS | Cleavage of the ethanol side chain and reduction |

| 4-Methanesulfinyl-styrene | C₉H₁₀OS | Dehydration of the ethanol group |

| 4-(Methylthio)phenyl sulfide | C₁₄H₁₄S₂ | Disproportionation/rearrangement of the sulfoxide |

| 2-(4-Methanesulfonyl-phenyl)-ethanol | C₉H₁₂O₃S | Disproportionation of the sulfoxide |

Note: This table presents hypothetical products based on the general thermal decomposition pathways of sulfoxides and alcohols. The actual product distribution would depend on the specific decomposition temperature and conditions.

Theoretical Models for Predicting Biochemical Fates and Environmental Degradation Pathways

In the absence of extensive experimental data, theoretical models such as Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) provide valuable tools for predicting the biochemical and environmental fate of chemicals like "this compound". nih.gov These models correlate the chemical structure of a compound with its physicochemical properties and biological activities, including its susceptibility to degradation.

QSAR Models for Biodegradation:

QSAR models for biodegradation typically use a set of molecular descriptors to predict the likelihood and rate of a compound's degradation by microorganisms. nih.gov For an aromatic compound like "this compound", relevant descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the number of rings, branching indices, and molecular size and shape parameters.

Electronic descriptors: These relate to the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can indicate susceptibility to electrophilic or nucleophilic attack. researchgate.net The presence of the electron-withdrawing sulfoxide group and the electron-donating hydroxyl group will influence the electron distribution in the aromatic ring.

Hydrophobicity descriptors: The octanol-water partition coefficient (log Kₒw) is a key parameter that influences a chemical's partitioning between aqueous and lipid phases, affecting its bioavailability to microorganisms.

Steric descriptors: These account for the three-dimensional shape of the molecule, which can affect its ability to bind to the active site of degradative enzymes.

The general principle of these models is that structurally similar compounds are likely to have similar degradation behaviors. By inputting the calculated descriptors for "this compound" into a validated QSAR model, a prediction of its biodegradability (e.g., readily biodegradable, persistent) can be obtained.

Predicting Environmental Degradation Pathways:

Oxidation of the sulfoxide to a sulfone.

Reduction of the sulfoxide to a sulfide.

Oxidation of the ethanol side chain to an aldehyde and then a carboxylic acid.

Hydroxylation of the aromatic ring.

Computational tools can model the energetics of these different reactions, providing insights into which pathways are most favorable. For instance, the susceptibility of the aromatic ring to electrophilic attack by microbial dioxygenases, a common initial step in the degradation of aromatic compounds, can be estimated based on the calculated electron density at different positions on the ring.

The reliability of these theoretical predictions depends heavily on the quality and scope of the training dataset used to develop the model and the applicability domain of the model to the specific chemical structure . acs.org While these models are powerful tools for initial assessment, experimental validation is ultimately required to confirm the predicted fate and degradation pathways of "this compound."

Research Applications and Broader Scientific Contributions of 2 4 Methanesulfinyl Phenyl Ethanol

Role as a Key Synthetic Intermediate for Advanced Chemical Structures

The strategic placement of the hydroxyl and methanesulfinyl functionalities on a phenethyl scaffold makes 2-(4-methanesulfinyl-phenyl)-ethanol a valuable precursor in the synthesis of more complex molecules, including heterocyclic compounds and intricate scaffolds for medicinal chemistry.

While direct and extensive research on the use of this compound for the synthesis of a wide array of heterocyclic compounds is not broadly documented, the reactivity of its core structure suggests significant potential. The β-hydroxy sulfoxide (B87167) moiety is a known precursor for various transformations that can lead to heterocyclic systems. For instance, analogous β-hydroxy sulfides can be synthesized through the ring-opening of epoxides with thiols, a reaction that can be followed by oxidation to the corresponding β-hydroxy sulfoxide. nih.gov Such compounds can undergo intramolecular cyclization reactions to form sulfur-containing heterocycles.

Furthermore, β-sulfinyl esters, which can be derived from β-hydroxy sulfoxides, can generate sulfenate anions. These anions are reactive intermediates capable of participating in reactions to form heterocyclic structures. For example, reactions with diaryl iodonium (B1229267) salts can produce sulfoxides with heterocyclic aryl groups, achieving yields up to 98% in some cases. mdpi.com The transformation of the alcohol group in this compound into a suitable leaving group could facilitate intramolecular reactions with the sulfoxide oxygen or the sulfur atom itself, leading to the formation of five or six-membered heterocyclic rings. The synthesis of furan (B31954) derivatives from β-hydroxyl allenic sulfides demonstrates a similar principle of intramolecular cyclization involving a sulfur-containing group. nih.gov

A related example involves the synthesis of a racemic secondary heterocyclic alcohol, (R,S)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol, from its corresponding ketone precursor. nih.gov This highlights the utility of the thio- and by extension, the sulfinyl-ethanol moiety in constructing complex heterocyclic systems.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step from three or more reactants. The Petasis reaction, a prominent MCR, involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.org This reaction is valued for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org

There is no specific documentation found for the direct participation of this compound in a Petasis reaction. However, the components of a Petasis reaction are broad. wikipedia.orgnih.gov The reaction tolerates various amines, including secondary amines, anilines, and hydrazines, and a range of carbonyl compounds and boronic acids. organic-chemistry.org Given this flexibility, it is conceivable that derivatives of this compound could be employed. For instance, the alcohol functionality could be oxidized to an aldehyde, which could then participate as the carbonyl component in a Petasis reaction. Alternatively, the aromatic ring could be functionalized with a boronic acid group, making it a suitable partner in this transformation. The Petasis reaction has been successfully used to generate a variety of complex structures, including polycyclic small molecules with potential biological activity. acs.orgnih.gov

| Amine Component | Carbonyl Component | Boronic Acid Component |

|---|---|---|

| Primary Amines | Aldehydes | Aryl Boronic Acids |

| Secondary Amines | Ketones | Vinyl Boronic Acids |

| Anilines | Glyoxylic Acid | Alkenyl Boronic Acids |

| Hydrazines | α-Ketoacids | Heteroaryl Boronic Acids |

Sulfur-containing scaffolds are prevalent in a wide range of pharmaceuticals. benthamscience.comnih.gov The sulfoxide group, in particular, is a key pharmacophore in several marketed drugs. nih.govacs.org The unique stereoelectronic properties of the sulfoxide group, including its chirality and ability to act as a hydrogen bond acceptor, make it a valuable functional group in drug design. nih.govrsc.org

This compound represents a simple yet valuable building block for the construction of more complex sulfoxide-containing scaffolds for medicinal chemistry research. The presence of the primary alcohol provides a convenient handle for further chemical modification, allowing for the introduction of diverse functionalities through reactions such as esterification, etherification, or conversion to amines. These modifications can be used to explore structure-activity relationships in drug discovery programs.

The design and synthesis of novel polycyclic scaffolds containing sulfoximines, which can be derived from sulfoxides, highlight the importance of such structures in the search for new drug candidates. nih.govacs.org These scaffolds often possess a high degree of three-dimensional character, which is increasingly recognized as a desirable feature for potent and selective drug molecules. acs.org The synthesis of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives as dual antimicrobial and anti-inflammatory agents further underscores the utility of the arylsulfonyl moiety, a close relative of the arylsulfinyl group, in medicinal chemistry. nih.gov

Contributions to Methodological Development in Synthetic Organic Chemistry

The unique chemical properties of this compound and related β-hydroxy sulfoxides make them valuable substrates for the development of new synthetic methods, particularly in the areas of asymmetric synthesis and catalysis.

The synthesis of enantiomerically pure chiral sulfoxides and alcohols is of significant interest due to their widespread use as chiral auxiliaries, ligands in asymmetric catalysis, and as active pharmaceutical ingredients. acs.orgrsc.orgwiley-vch.de The structure of this compound contains two chiral centers: the sulfur atom of the sulfoxide and the carbon atom bearing the hydroxyl group. This makes it an interesting target and tool for the development of asymmetric synthetic methodologies.

Significant progress has been made in the catalytic asymmetric oxidation of sulfides to chiral sulfoxides. wiley-vch.de Various metal-based and organic catalysts have been developed to achieve high enantioselectivity. acs.org Additionally, kinetic resolution strategies, involving the selective reaction of one enantiomer of a racemic mixture, have been employed to access enantiopure sulfoxides. rsc.org

The asymmetric synthesis of chiral alcohols from prochiral ketones is another well-established area of research. researchgate.net The reduction of a ketone precursor to this compound using chiral reducing agents or biocatalysts could provide access to specific stereoisomers of the alcohol. The development of methods for the diastereoselective reduction of β-keto sulfoxides to β-hydroxy sulfoxides is also a relevant area of research. acs.org

| Strategy | Target Chiral Center | Example Methodologies |

|---|---|---|

| Asymmetric Sulfoxidation | Sulfur | Metal-catalyzed oxidation (e.g., Ti, V), Organocatalysis, Biocatalysis |

| Kinetic Resolution of Sulfoxides | Sulfur | Enantioselective oxidation, reduction, or imidation |

| Asymmetric Reduction of Ketones | Carbon (Alcohol) | Chiral borane (B79455) reagents, Noyori-type hydrogenation, Biocatalytic reduction |

| Diastereoselective Reduction of β-Keto Sulfoxides | Carbon (Alcohol) | Chelation-controlled reductions (e.g., with ZnCl2/DIBAL-H) |

The functional groups present in this compound, the primary alcohol and the sulfoxide, are amenable to a wide range of catalytic transformations. The development of novel catalytic systems for these transformations contributes to the broader field of synthetic organic chemistry. scielo.brresearchgate.net

The alcohol group can be a substrate for various catalytic oxidation, dehydrogenation, and coupling reactions. scielo.br For example, heterogeneous catalysts have been developed for the conversion of ethanol (B145695) into valuable chemicals like acetaldehyde (B116499) and ethyl acetate. scielo.brresearchgate.net The sulfoxide group can direct C-H activation reactions, providing a powerful strategy for the functionalization of the aromatic ring. manchester.ac.uk Furthermore, the sulfoxide itself can be a substrate for reduction (deoxygenation) to the corresponding sulfide (B99878) or oxidation to the sulfone. acs.orgnih.gov Photocatalytic methods for the deoxygenation of sulfoxides using visible light have been developed as a mild and efficient alternative to traditional methods. acs.org The development of iron-catalyzed methods for the transformation of organic sulfides to sulfoxides in water represents a sustainable and environmentally friendly approach. nih.gov

The synthesis of β-hydroxysulfones from thiophenols and alkenes through a one-pot multi-step strategy highlights the development of efficient and green chemical processes. organic-chemistry.org Such methodological advancements are crucial for the sustainable production of fine chemicals and pharmaceuticals.

Investigation of Structure-Reactivity Relationships in Aromatic Thioethers and Alcohols

The chemical behavior of this compound is dictated by the interplay between its aromatic sulfoxide and primary alcohol functionalities.

The aryl sulfoxide group is the most defining feature of the molecule. The sulfur atom in a sulfoxide is pyramidal, and because it is bonded to three different groups (an oxygen, a methyl group, and the phenyl ethanol group), the sulfur atom is a chiral center. wikipedia.orgmsu.edu This chirality means that this compound can exist as two stable enantiomers, a critical feature for potential pharmacological applications where stereochemistry often governs biological activity. The bond between sulfur and oxygen is polar and can be depicted as a resonance hybrid between a double bond and a dative bond, which makes the sulfoxide group a hydrogen bond acceptor. wikipedia.org The sulfoxide moiety is a powerful electron-withdrawing group, which influences the reactivity of the attached aromatic ring. nih.gov In broader studies of aryl sulfoxides, these compounds have been shown to participate in a variety of reactions, including acting as electrophiles in coupling reactions and undergoing rearrangements like the Pummerer reaction. nih.govnih.gov

The primary alcohol (-CH₂CH₂OH) group is a versatile functional handle. It can act as both a hydrogen bond donor and acceptor, influencing the molecule's solubility and its ability to interact with biological targets. The alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid using various oxidizing agents. quizlet.com Furthermore, it can readily undergo esterification or etherification, providing a straightforward point for chemical modification. msu.edu In transition-metal-free coupling strategies, alcohols can be used as nucleophilic partners to react with aryl sulfoxides, suggesting the potential for intra- or intermolecular reactions involving both functional groups of this molecule under specific conditions. nih.gov

Future Research Trajectories for this compound and its Analogs

The unique combination of functional groups in this compound opens several promising avenues for future research, from fundamental reactivity studies to the development of sophisticated chemical tools.

The core structure of this compound is ripe for the exploration of new chemical transformations. The sulfoxide group, being at an intermediate oxidation state, is particularly interesting. It can be either reduced to the corresponding sulfide or oxidized to the sulfone, making it a redox-active center. wikipedia.orgmsu.edu This redox activity is central to its potential applications. Key transformations that warrant investigation include:

Oxidation: The conversion of the sulfoxide to the corresponding sulfone, 2-(4-methanesulfonyl-phenyl)-ethanol, can be achieved using various oxidants, including hydrogen peroxide or even molecular oxygen under catalytic conditions. organic-chemistry.orgresearchgate.net This transformation would significantly alter the electronic properties and hydrogen bonding capacity of the sulfur-containing group.

Reduction (Deoxygenation): The selective reduction of the sulfoxide back to its thioether precursor, 2-(4-methylsulfanyl-phenyl)-ethanol, is another important potential reaction. This can be accomplished using various reducing agents, often catalyzed by metal complexes. wikipedia.orgresearchgate.net

Rearrangements and Coupling: Aryl sulfoxides can undergo cascade reactions, such as an interrupted Pummerer reaction followed by a wikipedia.orgwikipedia.org sigmatropic rearrangement, to form biaryl compounds. nih.gov Investigating whether this compound can participate in such C-H/C-H coupling reactions could lead to novel synthetic methodologies.

Table 1: Potential Chemical Transformations of this compound

| Reaction Type | Reactant | Potential Product | Significance |

|---|---|---|---|

| Oxidation | This compound | 2-(4-Methanesulfonyl-phenyl)-ethanol | Alters electronic properties and polarity; creates the sulfone moiety. organic-chemistry.orgresearchgate.net |

| Reduction | This compound | 2-(4-Methylsulfanyl-phenyl)-ethanol | Reverts to the thioether, completing the redox cycle. wikipedia.orgresearchgate.net |

| Esterification | This compound | 2-(4-Methanesulfinyl-phenyl)-ethyl ester (e.g., acetate) | Modifies polarity and provides a potential prodrug strategy. |

| Pummerer-type Rearrangement | This compound | Various biaryl or substituted products | Potential for novel C-C bond formation. nih.gov |

Systematic modification of the this compound structure would be invaluable for establishing structure-property and structure-activity relationships (SAR). nih.govnih.gov A focused library of analogs could be synthesized to probe the influence of each component of the molecule. The synthesis would likely involve the methylation and subsequent controlled oxidation of various substituted thiophenol precursors. nih.govorganic-chemistry.org

Key areas for modification include:

Sulfoxide Moiety: Replacing the S-methyl group with larger alkyl or aryl groups would probe steric and electronic effects around the chiral sulfur center.

Aromatic Ring: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring would modulate the electronic nature of the entire molecule.

Ethanol Side-Chain: The alcohol group could be esterified or etherified, the chain could be lengthened or shortened, or the hydroxyl group could be replaced with other functionalities like an amine or thiol to explore its role in potential biological interactions.

Table 2: Proposed Analogs for Structure-Property Relationship Studies

| Modification Site | Proposed Derivative | Rationale |

|---|---|---|

| Sulfoxide Group | 2-(4-Ethanesulfinyl-phenyl)-ethanol | Investigate steric hindrance at the sulfur center. |

| Aromatic Ring | 2-(2-Fluoro-4-methanesulfinyl-phenyl)-ethanol | Evaluate the effect of electron-withdrawing groups on reactivity and biological activity. |

| Aromatic Ring | 2-(3-Methoxy-4-methanesulfinyl-phenyl)-ethanol | Evaluate the effect of electron-donating groups. |

| Ethanol Side-Chain | 3-(4-Methanesulfinyl-phenyl)-propan-1-ol | Assess the impact of chain length on spatial orientation and target binding. |

| Ethanol Side-Chain | 2-(4-Methanesulfinyl-phenyl)-ethyl acetate | Mask the polar hydroxyl group to study its importance and potentially improve cell permeability. |

The development of chemical probes to study biological processes is a cornerstone of chemical biology. The redox-sensitive nature of the sulfoxide group makes this compound an attractive scaffold for creating probes to detect changes in cellular redox states, such as the presence of reactive oxygen species (ROS). nih.govresearchgate.net

A future research trajectory would involve designing a probe where the this compound core is conjugated to a reporter molecule, such as a fluorophore. nih.govljmu.ac.uk The ethanol group provides a convenient and stable attachment point for such a reporter tag. The probe's mechanism could rely on the oxidation of the sulfoxide to a sulfone, or its reduction to a thioether, in the presence of specific biological oxidants or reductants. This change in the sulfur's oxidation state could trigger a change in the reporter's properties, such as a shift in fluorescence emission, allowing for real-time visualization of redox signaling events in living cells. nih.govacs.org Such tools are critical for understanding the role of redox biology in health and diseases like cancer and neurodegeneration. nih.govfrontiersin.org

Q & A

Basic Question: What are the established synthetic routes for 2-(4-Methanesulfinyl-phenyl)-ethanol, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via:

- Grignard Reaction : Reacting 4-methanesulfinylphenylmagnesium bromide with acetaldehyde in anhydrous ether, followed by acidic workup .

- Reduction of Ketones : Sodium borohydride reduction of 2-(4-methanesulfinylphenyl)ethanone in ethanol at 0–5°C (yield: ~75%) .

- Biocatalytic Routes : Enantioselective reduction using Daucus carota cells in aqueous media, yielding (S)-enantiomers with >90% ee .

Optimization Tips : - Monitor pH (6–8) and temperature (25–30°C) for biocatalytic methods to enhance enantioselectivity .

- Use HPLC to track intermediates and minimize byproducts like sulfone derivatives .

Basic Question: How do solubility and solvent selection impact experimental design for this compound?

Methodological Answer:

- Solubility Profile : The compound is sparingly soluble in water but highly soluble in ethanol, DMSO, and dichloromethane .

- Solvent Selection : Use ethanol for biocatalytic reactions (compatible with aqueous systems) or DMSO for in vitro assays (ensures dissolution at 10 mM stock concentrations).

- Precipitation Issues : Add co-solvents (e.g., PEG-400) to stabilize aqueous solutions during cell-based studies .

Advanced Question: What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Employ iridium complexes with N-heterocyclic carbene ligands for asymmetric transfer hydrogenation (yield: 85%, ee: 94%) .

- Biotransformation : Optimize Daucus carota cell cultures with exogenous glucose (2% w/v) to improve (S)-enantiomer yield .

- Analytical Validation : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to confirm enantiomeric purity .

Advanced Question: How can computational modeling predict the compound’s reactivity and pharmacological properties?

Methodological Answer:

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.1) and blood-brain barrier permeability .

Advanced Question: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Batch Analysis : Compare impurity profiles (e.g., sulfone byproducts) across batches using LC-MS .

- Assay Standardization : Validate antimicrobial activity via MIC assays against S. aureus (ATCC 25923) with positive controls (e.g., ciprofloxacin) .

- Statistical Tools : Apply ANOVA to reconcile discrepancies in IC50 values caused by cell-line variability .

Advanced Question: What structural modifications enhance the compound’s bioactivity?

Methodological Answer:

- Functional Group Engineering :

- Replace methanesulfinyl with sulfonamide to improve solubility and antibacterial potency .

- Introduce halogen substituents (e.g., Cl at the phenyl para-position) to boost metabolic stability .

- SAR Validation : Test derivatives in enzyme inhibition assays (e.g., COX-2) and correlate with DFT-derived electronic parameters .

Advanced Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions) .

- Mass Spectrometry : Use ESI-MS in positive ion mode to confirm molecular ion [M+H]+ at m/z 215.1 .

- NMR Analysis : Assign methanesulfinyl proton signals (δ 3.2–3.4 ppm) via ¹H-¹³C HSQC .

Advanced Question: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of THF in Grignard reactions (lower toxicity) .

- Waste Minimization : Recycle biocatalytic media via ultrafiltration (30 kDa membrane) to reduce solvent waste .

- Catalyst Recovery : Immobilize Daucus carota cells on alginate beads for reuse in 5+ cycles .

Advanced Question: What in vitro models are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Cytotoxicity Screening : Use HepG2 cells (24-h MTT assay) with EC50 determination .

- Oxidative Stress Assays : Measure ROS inhibition in RAW 264.7 macrophages via DCFH-DA fluorescence .

- ADMET Profiling : Assess metabolic stability in human liver microsomes (t1/2 > 60 min desired) .

Advanced Question: How should researchers manage data reproducibility and open-access compliance?

Methodological Answer:

- Data Archiving : Deposit raw NMR/LC-MS spectra in repositories like Zenodo with CC-BY licenses .

- Protocol Sharing : Document reaction conditions (e.g., temperature gradients, catalyst loadings) in ELNs .

- Conflict Resolution : Cross-validate disputed bioactivity data via third-party labs (e.g., Eurofins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.